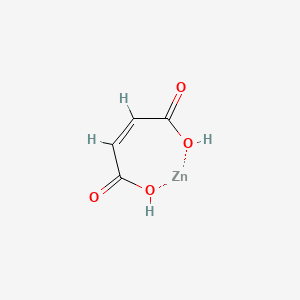

(Z)-but-2-enedioic acid;zinc

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4O4Zn |

|---|---|

Molecular Weight |

181.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;zinc |

InChI |

InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

InChI Key |

PKMTWMDBJHRDBM-ODZAUARKSA-N |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O.[Zn] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Zn] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Zinc Maleate

Aqueous Solution-Based Synthesis Routes

Aqueous solution-based methods are common for the preparation of zinc maleate (B1232345) due to their relative simplicity and control over reaction conditions. These routes typically involve the reaction of a soluble zinc salt with a maleate source in an aqueous medium.

The most straightforward aqueous method is direct precipitation. This involves mixing aqueous solutions of a zinc salt and a maleate source, leading to the formation of zinc maleate, which then precipitates out of the solution. ijsrst.com A common example is the reaction between zinc sulfate (B86663) and sodium maleate. ijsrst.com In a typical procedure, equimolar solutions of zinc sulfate pentahydrate and sodium maleate are mixed, often with heating and stirring, to yield crystalline zinc maleate. ijsrst.com The resulting white precipitate is then filtered, washed to remove impurities, and dried. ijsrst.com

The general chemical reaction can be represented as:

Zn²⁺(aq) + C₄H₂O₄²⁻(aq) → Zn(C₄H₂O₄)(s)

This technique is widely used due to its scalability and the availability of precursors.

The physical and chemical properties of the synthesized zinc maleate, such as purity, crystal size, and morphology, are significantly influenced by various reaction parameters.

Temperature: The reaction temperature can affect the solubility of the reactants and the final product, influencing the rate of precipitation and the resulting crystal structure. For instance, some procedures specify a reaction temperature of 55°C to facilitate the formation of crystalline zinc maleate. ijsrst.com In the broader context of synthesizing related zinc compounds like zinc oxide from zinc acetate (B1210297), temperature plays a crucial role in the decomposition of the precursor and the crystallinity of the final product. rsisinternational.org Higher annealing temperatures generally lead to larger particle sizes and enhanced crystallinity. aip.org

Stirring: Vigorous stirring during the reaction is essential to ensure a homogeneous mixture of the reactants, which promotes uniform crystal growth and can lead to a more consistent particle size distribution. ijsrst.com

Reactant Concentration: The concentration of the zinc salt and maleate source solutions can impact the rate of precipitation and the size of the resulting particles. diva-portal.org Higher concentrations may lead to faster precipitation and smaller particle sizes, while lower concentrations can favor the growth of larger, more well-defined crystals.

pH Control: The pH of the reaction medium is a critical parameter that can influence the speciation of the maleate ion and the formation of zinc hydroxide (B78521) as a potential impurity. d-nb.infomdpi.com Controlling the pH is crucial for obtaining pure zinc maleate and avoiding the co-precipitation of other zinc species. The pH can affect the morphology and crystallite size of the final product. d-nb.infomdpi.comkemdikbud.go.id

A variety of precursor compounds can be employed in the aqueous synthesis of zinc maleate. The choice of precursors can influence the reaction kinetics and the purity of the final product.

| Precursor Type | Specific Compound | Role in Synthesis |

| Zinc Salt | Zinc Sulfate Pentahydrate (ZnSO₄·5H₂O) | Provides the zinc ions (Zn²⁺) for the reaction. ijsrst.comwikipedia.orgshimico.comcamachem.com |

| Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) | An alternative source of zinc ions, often used in the synthesis of zinc-based materials. nih.govmdpi.comrsc.orgepj.orgresearchgate.netmdpi.comnih.govgoogle.comresearchgate.netmdpi.comgoogle.comfrontiersin.org | |

| Maleate Source | Sodium Maleate (Na₂C₄H₂O₄) | Provides the maleate anions (C₄H₂O₄²⁻) in a soluble form. ijsrst.com |

| Maleic Acid (C₄H₄O₄) | Can be used as the maleate source, often in conjunction with a base to deprotonate the acid. phytojournal.com |

Table 1: Common Precursors in Aqueous Synthesis of Zinc Maleate

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods offer an alternative to standard aqueous precipitation, particularly for controlling the size and morphology of the resulting particles. These techniques involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures. researchgate.netmdpi.comtandfonline.comresearchgate.netelsevier.esnih.gov

In a hydrothermal synthesis, water is used as the solvent, while a solvothermal process employs a non-aqueous solvent. nih.gov These methods can promote the formation of highly crystalline materials with specific morphologies, such as nanorods or other complex structures. nih.govtandfonline.comnih.gov The elevated temperature and pressure can influence the solubility of the reactants and the kinetics of crystal growth, leading to products with unique characteristics. mdpi.comtandfonline.comresearchgate.net For example, the synthesis of zinc oxide nanoparticles via hydrothermal methods using precursors like zinc acetate dihydrate has been extensively studied, demonstrating the ability to control particle size and shape by varying parameters like temperature and reaction time. researchgate.netmdpi.comnih.gov These principles can be applied to the synthesis of zinc maleate to achieve desired material properties.

Solid-State Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures, often without a solvent. st-andrews.ac.uk This method can be advantageous for producing materials with high purity and specific crystalline phases. For instance, the thermal decomposition of zinc maleate dihydrate is a solid-state process that ultimately yields zinc oxide. ijsrst.com The synthesis of zinc sulfide (B99878) nanoparticles has been achieved through a solid-state reaction method using zinc acetate dihydrate and thiourea (B124793) at different calcination temperatures. jacsdirectory.com Similarly, a solid-state reaction between a solid zinc source (e.g., zinc oxide) and maleic anhydride (B1165640) could potentially be used to form zinc maleate. This approach often requires high temperatures to overcome the kinetic barriers of solid-state diffusion. st-andrews.ac.uk Mechanochemical methods, which use mechanical force (e.g., ball milling) to induce chemical reactions in the solid state, present another potential pathway. beilstein-journals.org

Green Chemistry Principles in Zinc Maleate Synthesis

Applying green chemistry principles to the synthesis of zinc maleate aims to reduce the environmental impact of the process. This can involve several strategies:

Use of Safer Solvents: Employing water as a solvent, as in aqueous and hydrothermal methods, is a key principle of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Precipitation reactions, when optimized, can have high atom economy.

Energy Efficiency: Utilizing lower reaction temperatures or more energy-efficient heating methods can reduce the energy consumption of the synthesis.

Use of Renewable Feedstocks: While not directly applicable to the core inorganic precursors, the maleic acid component can potentially be derived from renewable biomass sources.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts reduces waste generation. frontiersin.org For instance, careful control of pH can prevent the formation of unwanted side products. mdpi.com

One example of a greener approach is the biosynthesis of zinc oxide nanoparticles using plant extracts, which reduces the need for harsh chemicals. mdpi.comfrontiersin.org Similar bio-inspired approaches could be explored for the synthesis of zinc maleate.

Preparation of Substituted or Modified Zinc Maleate Complexes (e.g., with additional organic ligands like thiourea or bipyridine)

The coordination environment of zinc maleate can be further modified by introducing additional organic ligands, leading to the formation of mixed-ligand complexes with tailored structural and functional properties. The incorporation of ligands such as thiourea and bipyridine has been explored to create novel zinc-containing coordination polymers and discrete molecular complexes. These ancillary ligands can influence the resulting architecture, dimensionality, and potential applications of the final product.

The synthesis of these modified complexes often involves the reaction of a zinc salt, maleic acid or its salt, and the additional organic ligand in a suitable solvent system. The stoichiometry of the reactants, reaction conditions (temperature, pH), and the nature of the solvent play crucial roles in determining the final product's composition and structure.

Complexes with Thiourea

The introduction of thiourea (tu) as a co-ligand in zinc dicarboxylate systems has been shown to be a versatile method for constructing both coordination polymers and dimeric structures. rsc.orgpsu.edu The synthetic strategy typically involves the reaction of pre-formed zinc thiourea complexes, such as [Zn(tu)₄]²⁺, with a dicarboxylate salt. psu.edu Alternatively, direct reaction of a zinc salt, the dicarboxylate, and thiourea can be employed.

In the case of maleate, a non-linear dicarboxylate, the reaction with a zinc complex containing N,N'-dimethylthiourea (L²) has been shown to yield a dimeric complex, [Zn(L²)₂(μ-maleate)]₂·2H₂O. rsc.org This outcome highlights a general trend where increasing the steric bulk on the thiourea ligand (by adding methyl substituents) favors the formation of discrete dimers over extended coordination polymers. rsc.orgpsu.edu This is particularly true for non-linear dicarboxylates like maleate, where the angle between the carboxylate groups is less than 180°. rsc.orgpsu.edu

The synthesis of these thiourea-containing zinc maleate complexes demonstrates that the ancillary ligand is not merely a spectator but actively directs the supramolecular assembly. The interplay between the coordination preferences of the zinc ion, the bridging capability of the maleate ligand, and the steric and hydrogen-bonding properties of the thiourea derivative dictates the final architecture.

| Complex | Precursors | Key Findings | Reference |

|---|---|---|---|

| [Zn(N,N'-dimethylthiourea)₂(μ-maleate)]₂·2H₂O | Zinc thiourea complex ([Zn{SC(NHMe)(NHMe)}₄]Cl₂) and maleate salt | Formation of a dimeric structure is favored due to the steric hindrance of the substituted thiourea and the non-linear nature of the maleate ligand. | rsc.org |

| [Zn(tu)₂(μ-dicarboxylate)]n | [Zn(tu)₄]²⁺ and various sodium dicarboxylates | Typically forms coordination polymers. The use of N-methylthiourea and N,N'-dimethylthiourea instead of thiourea increases the likelihood of forming dimers. | psu.edu |

Complexes with Bipyridine

The inclusion of N-donor heterocyclic ligands like 2,2'-bipyridine (B1663995) (bpy) or 4,4'-bipyridine (B149096) (4,4'-bipy) is a common strategy to build multidimensional coordination networks and functional complexes. While the specific synthesis of a zinc maleate bipyridine complex is not extensively detailed in the provided literature, the general methodologies for preparing zinc carboxylate bipyridine complexes are well-established and can be directly applied. nih.govmdpi.commdpi.comtandfonline.com

A common synthetic route is a one-pot reaction involving a zinc(II) salt (e.g., zinc acetate or zinc chloride), maleic acid, and the bipyridine ligand in a suitable solvent like methanol (B129727), ethanol, or a mixed-solvent system. nih.govmdpi.com The reaction of zinc acetate with a bipyridine ligand and another carboxylate has been shown to produce mixed-ligand complexes where the acetate can either be retained or substituted. nih.govmdpi.com For instance, reacting zinc acetate with 2,2'-bipyridine can yield complexes where the bipyridine and acetate ligands co-exist in the coordination sphere of the zinc center. mdpi.com

Similarly, the use of 4,4'-bipyridine as a bridging ligand can lead to the formation of coordination polymers. The synthesis of [Zn(atda)(4,4′-bipy)]n, where H₂atda is a flexible dicarboxylic acid, illustrates how 4,4'-bipyridine can link one-dimensional zinc-dicarboxylate chains into higher-dimensional structures. tandfonline.com A similar approach using maleate instead of H₂atda would be a viable route to new coordination polymers. The reaction conditions, such as the use of ultrasonication, have also been explored as a green method for preparing zinc-bipyridine coordination polymers. mdpi.com

Based on these established methods, a proposed synthesis for a zinc maleate bipyridine complex would involve reacting equimolar amounts of zinc acetate dihydrate, maleic acid, and 2,2'-bipyridine (for a discrete complex) or 4,4'-bipyridine (for a coordination polymer) in a solvent such as methanol or ethanol, followed by slow evaporation or cooling to induce crystallization.

| Complex Type | General Precursors | Synthetic Approach | Potential Structure with Maleate | Reference |

|---|---|---|---|---|

| Discrete Mixed-Ligand Complex | Zn(CH₃COO)₂·2H₂O, 2,2'-bipyridine, another carboxylate | One-pot reaction in methanol. The bipyridine and carboxylate ligands coordinate to the Zn(II) center. | [Zn(maleate)(bpy)(H₂O)ₓ] | nih.govmdpi.com |

| Coordination Polymer | ZnCl₂ or Zn(CH₃COO)₂, 4,4'-bipyridine, a dicarboxylate | Reaction in a solvent or via sonication. The 4,4'-bipyridine acts as a linker between zinc-maleate units. | [Zn(maleate)(4,4'-bipy)]n | mdpi.comtandfonline.com |

Advanced Structural Elucidation and Characterization of Zinc Maleate

Crystallographic Analysis

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials, providing insights into their phase composition and degree of crystallinity. malvernpanalytical.com For zinc maleate (B1232345), PXRD analysis serves to confirm the formation of a crystalline solid and to identify its specific crystal phase. The diffraction pattern, which is a fingerprint of a particular crystalline solid, is generated by the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice. malvernpanalytical.comcosmosjournal.in

The analysis of zinc hydrogen maleate dihydrate, a related compound, has shown that it crystallizes in the triclinic system with a noncentrosymmetric space group P1, as confirmed by single-crystal X-ray diffraction. researchgate.net PXRD patterns of newly synthesized zinc chelates are routinely used to confirm their crystalline nature. researchgate.netresearchgate.net The peak positions in a PXRD pattern are determined by the lattice parameters of the crystal structure, while the peak intensities are related to the arrangement of atoms within the unit cell. cosmosjournal.in The sharpness of the diffraction peaks is an indicator of the material's crystallinity; sharp peaks are characteristic of highly crystalline materials, whereas broad humps suggest the presence of amorphous content. uva.nlresearchgate.net

In the context of zinc carboxylates, PXRD is crucial for distinguishing between different crystalline phases (polymorphs) and for identifying any unreacted starting materials or impurity phases within the bulk sample. malvernpanalytical.comxray.czresearchgate.net For instance, when zinc oxide is used as a precursor, PXRD can detect its presence in the final product if the reaction is incomplete. researchgate.net The technique is not only used for initial phase identification but also for studying phase transitions that may occur upon heating. researchgate.netcore.ac.uk

Spectroscopic Investigations

The FT-IR and Raman spectra of zinc maleate are dominated by the vibrational modes of the coordinated maleate ligand. The cis-conformation of the maleate anion, with its two carboxylate groups on the same side of the C=C double bond, influences its vibrational signature. mdpi.com

The FT-IR spectrum of standard maleic acid shows characteristic peaks at 1703.8 cm⁻¹ and 1426.2 cm⁻¹. phytojournal.com Upon coordination to the zinc ion, significant shifts in the positions of these bands are observed. The most prominent bands in the spectrum of the maleate ligand are those associated with the carboxylate (COO⁻) and C=C functional groups.

The symmetric and asymmetric stretching vibrations of the carboxylate group are particularly informative. In zinc acetate (B1210297), a related carboxylate complex, these bands appear around 1441 cm⁻¹ (symmetric) and 1564 cm⁻¹ (asymmetric). researchgate.net For zinc maleate, a broad peak observed between 2700 cm⁻¹ and 3500 cm⁻¹, with a centroid at 2937.06 cm⁻¹, indicates the formation of a coordinate complex. phytojournal.com The C=O stretching mode of the carboxylic acid group in free hydrogen maleate is observed around 1712 cm⁻¹ in the IR and 1694 cm⁻¹ in the Raman spectrum. mdpi.com

The C=C stretching vibration in the hydrogen maleate anion is found at a lower frequency (around 1610-1640 cm⁻¹) compared to its trans-isomer (fumarate), a consequence of the intramolecular hydrogen bond and π-conjugation within the seven-membered ring-like structure of the cis-isomer. mdpi.com The vibrational modes of the C-H bonds also provide structural information.

| Functional Group | Maleic Acid (cm⁻¹) | Zinc Maleate Sulphate (cm⁻¹) | Assignment |

|---|---|---|---|

| -OH (Carboxyl) | - | 3782.69, 3693.01 | O-H Stretching |

| -CH | - | 2873.42 | C-H Stretching |

| C=O (Carboxyl) | 1703.8 | 1716.34 | Asymmetric C=O Stretching |

| COO⁻ | 1426.2 | 1410.67 | Symmetric COO⁻ Stretching |

| S=O (Sulphate) | - | 1084.76 | S-O Stretching |

| Complexation Band | - | 2937.06 (centroid) | Broad band (2700-3500 cm⁻¹) |

The formation of a coordination bond between the zinc ion and the oxygen atoms of the maleate carboxylate groups gives rise to new vibrational modes at lower frequencies (typically below 600 cm⁻¹). researchgate.netstackexchange.com These metal-ligand vibrations are direct evidence of coordination. The identification of these Zn-O stretching and bending modes is crucial for confirming the formation of the zinc maleate complex. nih.govderpharmachemica.comnih.gov

In zinc oxide, the Zn-O bond stretching vibration is observed around 437-541 cm⁻¹. researchgate.net In zinc carboxylate complexes, bands corresponding to Zn-O vibrations are also expected in this far-infrared region. For example, in studies of zinc-juglonate, M-O bending vibrations were predicted and observed in the range of 225-491 cm⁻¹. derpharmachemica.com Similarly, in aqueous solutions, the hexaaquazinc(II) ion exhibits a symmetric ZnO₆ stretching mode (ν₁) at 390 cm⁻¹ in the Raman spectrum. nih.gov The observation of such bands in the spectrum of zinc maleate confirms the coordination of the carboxylate groups to the zinc center. The shift in the carboxylate stretching frequencies upon coordination also serves as an indicator of the coordination mode (e.g., monodentate, bidentate bridging, or bidentate chelating). rsc.org

| Vibrational Mode | Frequency (cm⁻¹) | Compound/Species | Reference |

|---|---|---|---|

| C=O Stretching | 1694 | Choline H-Maleate | mdpi.com |

| C=C Stretching | 1610 | Choline H-Maleate | mdpi.com |

| COO⁻ Symmetric Stretching | 1382 | Choline H-Maleate | mdpi.com |

| Zn-O Stretching (ν₁) | 390 | [Zn(OH₂)₆]²⁺ (aq) | nih.govelectrochem.org |

| ZnO E₂(high) mode | ~440 | Wurtzite ZnO | researchgate.netresearchgate.net |

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. For zinc maleate, the UV-Vis spectrum is expected to show absorptions corresponding to transitions within the maleate ligand and potentially charge-transfer transitions involving the metal and the ligand.

The zinc(II) ion, having a d¹⁰ electronic configuration, does not exhibit d-d electronic transitions, which are common for transition metals with partially filled d-orbitals. rsc.org Therefore, any absorption bands in the UV-Vis spectrum of zinc maleate are primarily attributed to the maleate ligand. These transitions are typically π → π* and n → π* transitions associated with the C=C and C=O chromophores of the maleate moiety.

In related zinc complexes, ligand-to-metal charge transfer (LMCT) bands can sometimes be observed. researchgate.net The optical behavior of the material, including its transparency and cutoff wavelength, can be determined from the UV-Vis spectrum. The optical band gap energy can also be calculated from the absorption data, which provides insight into the electronic properties of the material. banglajol.info For example, the UV-vis spectrum of zinc chloride shows an absorbance maximum at 197.60 nm. nih.gov Studies on other zinc complexes, such as zinc gallate, have identified direct bandgap energies through analysis of their dielectric functions derived from spectroscopic data. nsf.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. hw.ac.uk However, its application to zinc maleate can be challenging due to the potential insolubility of the compound in common deuterated solvents. nih.gov If the compound is sufficiently soluble, ¹H and ¹³C NMR spectroscopy can provide valuable information about the proton and carbon environments of the maleate ligand.

In a hypothetical ¹H NMR spectrum, the two olefinic protons of the maleate ligand would be chemically equivalent due to the symmetry of the molecule and would appear as a singlet. hmdb.ca The chemical shift of this signal would provide information about the electronic environment of the C=C double bond.

In the ¹³C NMR spectrum, two distinct signals would be expected: one for the two equivalent olefinic carbons and another for the two equivalent carboxylate carbons. bhu.ac.inlibretexts.org The chemical shifts of these signals are characteristic of their respective functional groups. Carbonyl carbons typically resonate far downfield (170-220 ppm), while sp² hybridized olefinic carbons appear in the 110-150 ppm range. bhu.ac.inlibretexts.org The coordination of the carboxylate groups to the zinc ion could induce shifts in the ¹³C resonances compared to the free maleic acid or its anion. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Doped Systems and Metal Site Symmetry

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for characterizing paramagnetic species, including transition metal complexes with unpaired electrons. nih.gov In the context of zinc maleate, which is a diamagnetic d¹⁰ system, ESR studies are conducted on doped crystals. By introducing a small amount of a paramagnetic ion, such as manganese(II), into the zinc maleate crystal lattice, insights into the local environment and symmetry of the metal site can be obtained.

A single-crystal ESR study of manganese(II)-doped zinc maleate tetrahydrate has provided detailed information about the metal ion's coordination. rsc.org The ESR spectra, investigated at room temperature, revealed transitions arising from a single type of manganese(II) site. rsc.org The analysis of the spectra yielded the spin-Hamiltonian parameters, which describe the interaction of the electron spin with its environment.

The g-tensor components were determined to be g_xx = 2.010, g_yy = 1.992, and g_zz = 2.035. rsc.org The deviation of these values from the free electron g-value (approximately 2.0023) is attributed to an electron-transfer process from the maleate ligands to the manganese(II) ion. The rhombic symmetry of the g-tensor indicates a low-symmetry environment for the metal ion within the crystal lattice.

The fine structure parameters, D and E, which describe the zero-field splitting of the spin states, were found to be 360.5 × 10⁻⁴ cm⁻¹ and 66.8 × 10⁻⁴ cm⁻¹, respectively. rsc.org The non-zero value of E further confirms the rhombic (low) symmetry of the metal site. The hyperfine coupling constant, A, which arises from the interaction between the electron spin and the nuclear spin of the manganese atom, was determined to be –87.0 × 10⁻⁴ cm⁻¹. rsc.org This value was used to calculate the ionicity of the metal-ligand bond, which was estimated to be 96.5%, indicating a highly ionic interaction. rsc.org

Furthermore, the analysis of forbidden hyperfine transitions allowed for the determination of the quadrupole coupling tensor components, Q′ = 1.58 × 10⁻⁴ cm⁻¹ and Q″ = 0.28 × 10⁻⁴ cm⁻¹, providing additional details about the electric field gradient at the manganese nucleus. rsc.org

Table 1: Spin-Hamiltonian Parameters for Mn(II)-Doped Zinc Maleate Tetrahydrate rsc.org

| Parameter | Value |

| g_xx | 2.010 |

| g_yy | 1.992 |

| g_zz | 2.035 |

| D (10⁻⁴ cm⁻¹) | 360.5 |

| E (10⁻⁴ cm⁻¹) | 66.8 |

| a (10⁻⁴ cm⁻¹) | –8.9 |

| A (10⁻⁴ cm⁻¹) | –87.0 |

| Q′ (10⁻⁴ cm⁻¹) | 1.58 |

| Q″ (10⁻⁴ cm⁻¹) | 0.28 |

| Ionicity | 96.5% |

Thermal Analysis and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) and its derivative (DTG) are essential techniques for studying the thermal stability and decomposition of materials. In the case of zinc maleate, these methods reveal a multi-step thermal degradation process.

Dehydration Processes and Associated Weight Loss

The initial stage of the thermal decomposition of hydrated zinc maleate involves the loss of water molecules. For a zinc copper maleate precursor with the formula Cu₀.₀₆Zn₀.₉₄C₄O₄H₂·2H₂O, the dehydration process occurs in the temperature range of 75–170 °C. rsc.org Another study on zinc maleate dihydrate also indicates that the steps corresponding to dehydration are well-resolved in the region from room temperature to 260 °C. ijsrst.com The TGA curve shows a distinct weight loss corresponding to the removal of these water molecules.

Stepwise Thermal Decomposition Pathways of the Maleate Anion

Following dehydration, the anhydrous zinc maleate undergoes further decomposition. The decomposition of the maleate anion occurs in a stepwise manner over a broad temperature range. For the mixed copper-zinc maleate, this decomposition takes place between 190 °C and 635 °C. rsc.org The DTG curve can help to distinguish the individual steps within this broad range, although the specific intermediate products are complex and can vary with the experimental conditions.

In-situ Formation of Zinc Oxide (ZnO) as a Final Decomposition Product

The final product of the thermal decomposition of zinc maleate in an air or normal atmosphere is zinc oxide (ZnO). rsc.orgijsrst.com This has been confirmed by various analytical techniques, including X-ray diffraction of the residue remaining after the TGA experiment. The formation of ZnO is a critical aspect of the thermal decomposition process and is of interest for the synthesis of ZnO nanoparticles and other materials. nih.govmdpi.comresearchgate.netrsc.org Studies on the thermal decomposition of other zinc carboxylates, such as zinc acetate, also show the formation of ZnO as the final product. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) for Enthalpic Changes during Phase Transitions and Decomposition

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to study thermal transitions such as melting, crystallization, and decomposition.

For zinc maleate, DSC can be used to determine the enthalpic changes associated with the dehydration and decomposition processes. The DSC curve would show endothermic peaks corresponding to the energy absorbed during the removal of water molecules and the subsequent breakdown of the maleate anion. Exothermic peaks may also be observed if any oxidative decomposition or phase transitions of the intermediate or final products occur. While specific DSC data for pure zinc maleate is not detailed in the provided search results, the technique is widely applied to study the thermal behavior of metal carboxylates. nih.govmdpi.com For instance, DSC analysis of zinc acetate shows thermal effects during its decomposition to form ZnO. researchgate.net The enthalpy of these transitions provides valuable thermodynamic data about the stability of the compound and the energy required for its decomposition. youtube.comyoutube.comyoutube.comyoutube.com

Evolved Gas Analysis (EGA-Mass Spectrometry) for Identification of Gaseous Decomposition Byproducts

There is a lack of specific studies in the reviewed literature that have employed Evolved Gas Analysis-Mass Spectrometry (EGA-MS) to identify the gaseous byproducts from the thermal decomposition of isolated (Z)-but-2-enedioic acid;zinc. Consequently, a data table detailing the specific gaseous byproducts such as acetic acid, acetone, or carbon dioxide, and their corresponding evolution temperatures, cannot be constructed from the available research.

Kinetic Studies of Thermal Decomposition Processes in the Solid State

Similarly, detailed kinetic studies of the solid-state thermal decomposition of this compound are not extensively reported. The determination of kinetic parameters, including activation energy (Ea), the pre-exponential factor (A), and the reaction model that best describes the decomposition process, requires specific experimental data from techniques like thermogravimetric analysis performed at multiple heating rates. While the thermal decomposition of other zinc carboxylates has been kinetically analyzed, this information cannot be extrapolated to zinc maleate with scientific accuracy. Therefore, a data table of kinetic parameters for the thermal decomposition of zinc maleate cannot be provided.

Further research employing techniques such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) is necessary to elucidate the precise nature of the gaseous decomposition products of zinc maleate and to determine the kinetic parameters of its thermal degradation.

Theoretical and Computational Chemistry Studies of Zinc Maleate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the properties of coordination compounds. rsc.org This method is favored for its balance of computational cost and accuracy, making it well-suited for the study of systems containing transition metals like zinc. nih.govresearchgate.net DFT calculations, often employing functionals such as B3LYP, are used to model various molecular properties, providing a theoretical framework to understand the behavior of zinc maleate (B1232345). nih.govsciepub.com The choice of functional and basis set, such as 6-311++G(d,p), is crucial for obtaining results that accurately reflect experimental data. rsc.org

A fundamental step in computational analysis is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net Using DFT, researchers can calculate the equilibrium geometry of zinc maleate, predicting bond lengths, bond angles, and dihedral angles. The accuracy of the chosen theoretical model is then validated by comparing these calculated parameters with experimental data, typically obtained from single-crystal X-ray diffraction (XRD). nih.govresearchgate.net A good correlation between the theoretical and experimental structures confirms the suitability of the computational method. nih.gov

To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency analysis is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer. researchgate.net For instance, studies on zinc hydrogen maleate dihydrate (ZHMD) have shown a strong agreement between the optimized molecular structure and XRD data. researchgate.net

| Parameter | Calculated Value (DFT) | Experimental Value (XRD) |

|---|---|---|

| Zn-O Bond Length (Å) | 2.11 | 2.09 |

| C=C Bond Length (Å) | 1.34 | 1.33 |

| C-O Bond Length (Å) | 1.26 | 1.25 |

| O-Zn-O Bond Angle (°) | 90.1 | 90.25 |

Table 1: A representative comparison of selected calculated (DFT) and experimental (XRD) geometric parameters for a zinc-carboxylate complex. Data is illustrative of typical agreement found in literature. nih.govresearchgate.netacs.org

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and greater polarizability, as less energy is required for electronic excitation. nih.govnih.gov DFT calculations are widely used to determine the energies of these orbitals. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), and electronegativity (χ), which provide further insights into the molecule's stability and reactivity. nih.govdavidpublisher.com A negative chemical potential, for instance, indicates that a complex is stable and will not spontaneously decompose. nih.govmdpi.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.74 |

| Energy Gap (ΔE) | 5.11 |

| Chemical Potential (μ) | -4.29 |

| Hardness (η) | 2.55 |

| Softness (S) | 0.39 |

Table 2: Calculated electronic properties for a representative zinc complex using DFT. nih.govresearchgate.netmdpi.comkisti.re.kr

DFT calculations provide a powerful method for predicting the vibrational spectra (infrared and Raman) of molecules. derpharmachemica.comcsc.fi Each calculated vibrational frequency corresponds to a specific normal mode of motion within the molecule. uni-rostock.de These theoretical frequencies are invaluable for interpreting and assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net

A close match between the calculated and experimental vibrational frequencies serves as further validation of the accuracy of the computed molecular structure. derpharmachemica.com In many cases, calculated harmonic frequencies are uniformly scaled by a specific factor to account for anharmonicity and to improve agreement with experimental results. nist.gov Potential Energy Distribution (PED) analysis is also employed to provide a quantitative assignment of the vibrational modes, detailing the contribution of different internal coordinates to each frequency. researchgate.net For zinc hydrogen maleate dihydrate, a detailed assignment of the observed vibrational frequencies has been achieved through comparison with DFT calculations. researchgate.netresearchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3444 | 3435 | O-H stretching |

| ν(C=O) | 1645 | 1650 | Carbonyl stretching |

| ν(C=C) | 1610 | 1605 | C=C stretching |

| δ(O-H) | 1450 | 1453 | O-H in-plane bending |

| ν(Zn-O) | 532 | 530 | Zinc-Oxygen stretching |

Table 3: Representative comparison of experimental and DFT-calculated vibrational frequencies for a zinc-carboxylate complex. researchgate.netderpharmachemica.commdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. walisongo.ac.idchemrxiv.org The MEP surface illustrates the electrostatic potential experienced by a positive test charge, providing a guide to the regions of a molecule that are electron-rich or electron-poor. core.ac.uk

Typically, MEP maps are color-coded:

Red: Represents regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For zinc maleate, the MEP analysis would highlight the negative potential around the carboxylate oxygen atoms, identifying them as the primary sites for coordination with the positive zinc ion. researchgate.netnih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other species. chemrxiv.org

Understanding the distribution of electron density within a molecule is key to explaining its structure and reactivity. DFT calculations can quantify this distribution by assigning partial atomic charges to each atom using various population analysis schemes. science.gov

Two commonly used methods are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Analysis: This is one of the oldest and simplest methods for calculating atomic charges. However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results. stackexchange.com

NBO Analysis: This method is generally considered more robust and less basis-set dependent. stackexchange.com It derives charges from the electron density of localized "natural bond orbitals," which correspond closely to the intuitive Lewis structure concepts of bonds and lone pairs. uni-rostock.de

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| Zn | +1.25 | +1.58 |

| O (carbonyl) | -0.60 | -0.85 |

| O (hydroxyl) | -0.55 | -0.81 |

| C (carboxyl) | +0.70 | +0.90 |

| C (vinyl) | -0.25 | -0.30 |

Table 4: Illustrative Mulliken and NBO atomic charges for atoms in a zinc-carboxylate complex, calculated via DFT. researchgate.netstackexchange.comuni-rostock.de

DFT calculations can be extended to predict key thermodynamic properties of molecules, providing insights into their stability and formation processes. sciepub.com By combining the results of geometry optimization and vibrational frequency calculations, it is possible to determine thermodynamic parameters such as:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

These parameters can be calculated over a range of temperatures, allowing for the study of the compound's stability under different conditions. sciepub.comsciepub.com For example, calculating the formation enthalpy (ΔH) and Gibbs free energy of formation (ΔG) can predict the spontaneity of the reaction that forms zinc maleate. sciepub.com These theoretical thermodynamic functions are derived from the molecular partition function, which is computed using the calculated vibrational frequencies within the ideal gas and harmonic oscillator approximations. csc.fi

| Thermodynamic Parameter (at 298.15 K) | Calculated Value |

|---|---|

| Enthalpy (H) (kcal/mol) | -185.3 |

| Entropy (S) (cal/mol·K) | 85.6 |

| Gibbs Free Energy (G) (kcal/mol) | -210.8 |

| Heat Capacity (Cv) (cal/mol·K) | 35.2 |

Table 5: Representative calculated thermodynamic parameters for a zinc complex using DFT. sciepub.comresearchgate.netsciepub.com

Molecular Dynamics (MD) Simulations (for dynamic behavior or large aggregates)

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic evolution of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational changes, solvent interactions, and aggregation behavior of chemical systems over time. While specific MD simulation studies focusing solely on zinc maleate are not extensively documented in the surveyed literature, the methodology is widely applied to understand the behavior of zinc-containing biological and chemical systems. nih.govplos.orgmdpi.comnih.gov

A significant challenge in simulating zinc complexes is accurately modeling the coordination sphere. Standard classical force fields often treat metal ions as simple charged spheres, which fails to capture the specific coordination geometries (e.g., tetrahedral or octahedral) that zinc prefers. nih.govplos.org To overcome this, specialized techniques are employed, such as the use of covalently bound models or the "cationic dummy atom" approach, which adds dummy atoms with specific bonding parameters to enforce the correct orientational requirements for the zinc ligands. nih.govplos.orgnih.govresearchgate.net

In the context of aqueous solutions, ab initio molecular dynamics (AIMD) can be used to study the hydration shell structure and the dynamics of water exchange around the Zn(II) ion. mdpi.com These studies reveal that while the hexacoordinated [Zn(H₂O)₆]²⁺ is the dominant species, pentacoordinated species also exist and play a role in the solvent exchange mechanism. mdpi.com Such simulations provide data on average Zn-O distances and the geometry of the hydration complexes. mdpi.com

The table below summarizes the key applications and findings from MD simulations of general zinc-containing systems, which are applicable to the potential study of zinc maleate.

Table 1: Insights from Molecular Dynamics (MD) Simulations of Zinc Complexes

| Simulation Aspect | Information Gained | Example from Literature |

|---|---|---|

| Structural Dynamics | Conformational changes, secondary structure evolution (helix, β-sheet), flexibility of molecular regions. | Zinc binding affects peptide secondary structure, reducing helicity and promoting random coil formation. nih.govplos.org |

| Coordination Sphere | Stability of ligand binding, geometry of the zinc coordination environment (e.g., tetrahedral, octahedral). | Use of cationic dummy atoms to maintain proper four-ligand coordination geometry in zinc-containing enzymes. nih.govresearchgate.net |

| Solvation | Structure of hydration shells, dynamics of solvent exchange, average metal-solvent distances. | AIMD shows hexacoordinated Zn(H₂O)₆²⁺ is dominant in water, with an average Zn⋯O distance of 2.14 Å. mdpi.com |

| Aggregation | Mechanisms of oligomerization, role of metal ions in promoting aggregation. | Zinc binding can promote the formation of salt bridges that stabilize peptide aggregates. nih.govplos.org |

Kinetic Monte Carlo (kMC) Simulations for Elucidating Reaction Pathways (e.g., in catalytic processes)

Kinetic Monte Carlo (kMC) simulations are a computational technique used to model the time evolution of systems with known possible events and their corresponding rates. frontiersin.orgaps.org It is particularly effective for bridging the gap between microscopic elementary steps (like bond breaking/formation) and macroscopic kinetic observations, such as reaction rates in catalysis. frontiersin.org The method is probabilistic, simulating a sequence of events based on their rate constants, which are often derived from quantum mechanical calculations like Density Functional Theory (DFT). figshare.comacs.org

While direct kMC simulations on zinc maleate were not found, a highly relevant study combines DFT and kMC to investigate the reaction network for the hydrogenation of dimethyl maleate on a Cu/ZnO catalyst. figshare.comacs.org This system provides significant insight into how kMC can be applied to understand catalytic processes involving maleates and zinc-containing materials. In this study, the ZnO/Cu(111) surface was modeled using a two-dimensional hexagonal periodic lattice for the kMC calculations. acs.org

The primary steps in the kMC simulation of such a catalytic reaction are:

Identify Elementary Steps: All possible reaction steps, including adsorption, desorption, diffusion, and surface reactions, are identified.

Calculate Rate Constants: The activation barriers (Eₐ) and reaction energies (ΔEᵣₓₙ) for each elementary step are calculated using DFT. These energies are then used to determine the rate constants. acs.org

Simulate the Process: The kMC algorithm simulates the reaction trajectory by selecting which event occurs next and advancing the simulation time accordingly, based on the relative probabilities of all possible events. frontiersin.org

Table 2: kMC Simulation Methodology for Catalytic Hydrogenation of Dimethyl Maleate on Cu/ZnO

| Methodological Component | Description | Relevance/Finding |

|---|---|---|

| System Model | A lattice-gas model represents the catalyst surface. | The ZnO/Cu(111) surface was modeled as a 2D hexagonal periodic lattice (128x128 points). acs.org |

| Energy Calculations | Density Functional Theory (DFT) is used to calculate activation barriers and reaction energies for all elementary steps. | The effect of Cu-ZnO synergy was clarified through analysis of density of states and charge. figshare.com |

| Simulation Algorithm | The CARLOS program was used, which stochastically selects events based on their calculated rates to simulate the system's time evolution. acs.org | The simulation revealed dominant pathways and identified steps with negligible turnover frequency (TOF). acs.org |

| Analysis | The simulation output provides reaction rates, product selectivity, and the degree of rate control for different steps. | Optimal temperature and pressure conditions were determined for different target products. figshare.com |

Advanced Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF))

Advanced bonding analyses based on the topology of electron density provide profound insights into the nature of chemical interactions that go beyond simple orbital descriptions. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two prominent methods used for this purpose. mdpi.comdiva-portal.org These techniques have been applied to various zinc complexes to characterize the bonding between zinc and its ligands. mdpi.comnih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density, ρ(r). A key feature is the identification of bond critical points (BCPs), which are saddle points in the electron density between two interacting atoms. mdpi.com The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature of the chemical bond.

Shared-shell interactions (covalent bonds): Characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating electron density is concentrated between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the internuclear region. mdpi.com

Electron Localization Function (ELF): The ELF is a function that maps the probability of finding an electron pair in a given region of a molecule. diva-portal.org It provides a visual representation of core, bonding, and non-bonding (lone pair) electron regions. ELF analysis is particularly useful for differentiating between different types of chemical bonds. diva-portal.org For example, ELF maxima (valence attractors) located between interacting atoms signify a chemical bond, whereas saddle points in the ELF between molecules can represent physical (non-covalent) binding. diva-portal.org In studies of zinc complexes, ELF analysis complements QTAIM by visualizing the charge transfer and donor-acceptor interactions within the complexes. mdpi.comnih.gov

While no specific QTAIM or ELF studies on zinc maleate were identified in the search, the principles derived from studies on other zinc complexes with oxygen- and nitrogen-based ligands are directly applicable.

Table 3: Interpretation of QTAIM and ELF Parameters for Zinc Complexes

| Method | Parameter | Interpretation | Example Application in Zinc Complexes |

|---|---|---|---|

| QTAIM | Electron Density at BCP (ρ(r)) | A higher value indicates a stronger bond. | Used to compare the relative strengths of Zn-N and Zn-O bonds. mdpi.com |

| QTAIM | Laplacian of Electron Density at BCP (∇²ρ(r)) | ∇²ρ(r) < 0 suggests shared-shell (covalent) character. ∇²ρ(r) > 0 suggests closed-shell (ionic, non-covalent) character. | Zn-N and Zn-O bonds in a salen-like complex were found to be mostly electrostatic with significant covalent character. mdpi.com |

| QTAIM | Total Energy Density at BCP (H(r)) | H(r) < 0 indicates covalent character is dominant. | Analysis of H(r) helps quantify the degree of covalency in coordination bonds. |

| ELF | Valence Attractors | Maxima in the ELF value indicate regions of high electron pair probability (bonds, lone pairs). | Visualization of charge transfer and donor-acceptor interactions in zinc complexes. nih.gov |

| ELF | Basin Separation | Saddle points in ELF between molecules can be correlated with the strength of non-covalent interactions. | ELF has been shown to have a strong linear correlation with the binding energy of van der Waals interactions. diva-portal.org |

Coordination and Supramolecular Chemistry Aspects of Zinc Maleate

Flexibility of Zinc(II) Coordination Number and Geometry in Maleate (B1232345) Complexes

The zinc(II) ion is renowned for its adaptable coordination sphere, readily accommodating various coordination numbers and geometries. libretexts.orgnih.gov This flexibility is a defining feature in its complexes with maleate. The absence of ligand-field stabilization energy means that the coordination number is primarily dictated by a balance between the energy of bond formation and the repulsions between ligands, both steric and electronic. libretexts.org

In zinc maleate systems, Zn(II) can exhibit coordination numbers of four, five, or six, leading to distinct geometries. libretexts.orgmdpi.com Common geometries observed include tetrahedral, trigonal bipyramidal, and octahedral. nih.govnih.gov In catalytic zinc sites within enzymes, coordination numbers of four and five are particularly prevalent, suggesting that these lower coordination numbers can be readily achieved in maleate complexes as well. nih.gov The specific geometry adopted is influenced by factors such as the presence of co-ligands, solvent molecules, and the solid-state packing forces.

| Coordination Number | Typical Geometry | Prevalence in Zn(II) Complexes |

| 4 | Tetrahedral | High |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Common |

| 6 | Octahedral | Common |

This table provides a general overview of common coordination numbers and geometries for Zinc(II) ions.

Influence of Co-ligands (e.g., bipyridine, thiourea) on the Coordination Environment and Overall Structure

Bipyridine (bpy): As a bidentate N-donor ligand, 2,2'-bipyridine (B1663995) is frequently used in the synthesis of coordination complexes to enhance stability and promote crystallization. researchgate.net In zinc complexes, the coordination of bipyridine can lead to the formation of discrete molecular units or extended polymeric chains. nih.govcore.ac.uk The order of addition of reagents, including bipyridine, can affect the final coordination number of the zinc atom, which may vary between four and five. core.ac.uk The substituents on the bipyridine rings can also introduce further complexity, influencing the supramolecular organization through hydrogen bonding or stacking interactions. rsc.org

Thiourea (B124793): The presence of thiourea during the thermolysis of zinc carboxylate complexes, including those with unsaturated dicarboxylates like fumarate (B1241708) (the trans-isomer of maleate), has been shown to result in the formation of zinc sulfide-based nanocomposites. While not a direct co-ligand in the final crystalline structure in this context, its presence influences the decomposition pathway and the nature of the resulting material.

The nature of the co-ligand, whether it's a rigid N-donor like bipyridine or a more flexible ligand, plays a crucial role in dictating the final structure of the zinc maleate assembly. iaea.org

Formation of Metal-Organic Frameworks (MOFs) or Extended Coordination Polymers with Maleate Linkers

The maleate ligand, with its two carboxylate groups, is well-suited to act as a bridging linker between zinc(II) centers, leading to the formation of extended one-, two-, or three-dimensional structures known as coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com The geometric constraints of the maleate ligand, due to the cis-configuration of the double bond, can lead to unique structural topologies compared to its trans-isomer, fumarate. researchgate.net

The construction of these extended networks is a result of self-assembly processes where the zinc ions act as nodes and the maleate ligands as the connecting struts. researchgate.net The final architecture is dependent on various factors, including the coordination preferences of the zinc ion, the binding mode of the maleate, and the presence of any co-ligands or solvent molecules that might be incorporated into the structure. mdpi.com Zinc-based MOFs are a significant area of research due to their potential applications in areas such as gas storage, catalysis, and drug delivery, owing to their porous and tunable structures. nih.govencyclopedia.pub While much of the literature focuses on other dicarboxylates, the principles are directly applicable to maleate as a linker. rsc.org

Role of Non-Covalent Interactions in Directing Supramolecular Architectures

While the coordination bonds between zinc and maleate form the primary structure of these complexes, weaker, non-covalent interactions are critical in guiding the assembly of the final three-dimensional supramolecular architecture. fortunejournals.comnih.gov These interactions, though individually weak, collectively play a significant role in the stability and packing of the molecules in the solid state. mdpi.com

Key non-covalent interactions in zinc maleate systems include:

Hydrogen Bonding: The presence of coordinated water molecules or hydrogen-bond-donating groups on co-ligands can lead to extensive hydrogen-bonding networks. These interactions can link individual complex units into higher-dimensional structures. researchgate.net

π-π Stacking: When aromatic co-ligands like bipyridine are present, π-π stacking interactions between the aromatic rings can be a significant organizing force, influencing the packing of the complexes. researchgate.netnih.gov

The interplay of these non-covalent forces is a key principle in supramolecular chemistry and is essential for understanding the crystal engineering of zinc maleate complexes. mdpi.com

Principles of Self-Assembly in Zinc Maleate Systems

The formation of zinc maleate complexes, from simple mononuclear species to intricate coordination polymers, is governed by the principles of molecular self-assembly. sigmaaldrich.com This process involves the spontaneous organization of zinc ions and maleate ligands into stable, well-defined structures. The "information" for the final architecture is encoded within the components themselves—the coordination preferences of the metal ion and the shape and functionality of the ligand. sigmaaldrich.com

Self-assembly in these systems is a dynamic and often reversible process, driven by the search for a thermodynamic minimum. mdpi.com The final product is typically the most stable arrangement under the given reaction conditions. Key factors that direct the self-assembly process include:

Coordination Geometry: The inherent preference of Zn(II) for specific coordination geometries. nih.gov

Ligand Design: The rigidity, flexibility, and binding sites of the maleate ligand and any co-ligands.

Non-Covalent Interactions: The subtle yet crucial role of hydrogen bonds and other weak interactions. rsc.org

By carefully selecting the building blocks and controlling the reaction conditions, it is possible to guide the self-assembly process toward desired supramolecular architectures. pku.edu.cn

Responsive Supramolecular Structures Derived from Zinc(II) Maleate Complexes

The dynamic nature of the coordination bonds in zinc(II) complexes, coupled with the potential for reversible non-covalent interactions, opens the door to creating "smart" or responsive supramolecular structures. mdpi.com These materials can change their structure and, consequently, their properties in response to external stimuli such as changes in solvent, temperature, or the introduction of guest molecules. researchgate.netrsc.org

Zinc(II) is an excellent candidate for building such responsive systems due to its flexible coordination environment and the lability of its coordination bonds. mdpi.comnih.gov For instance, the displacement of weakly bound solvent molecules or anions from the zinc coordination sphere by a different guest molecule can trigger a structural transformation. researchgate.net This responsiveness is a key feature of many biological systems and is a major goal in the design of advanced functional materials. While specific examples for zinc maleate are not abundant, the principles derived from other zinc(II) coordination polymers are applicable. The ability to switch between different structural states makes these materials promising for applications in sensing, catalysis, and controlled release. nih.govrsc.org

Applications in Advanced Materials Science and Chemical Processes Non Clinical Focus

Catalysis and Catalytic Precursors

The catalytic potential of zinc compounds is well-established, primarily owing to the Lewis acidic nature of the Zn(II) ion. Zinc maleate (B1232345), as a zinc-containing coordination compound, is explored for its role in various catalytic processes.

Role of Zinc Maleate and its Derived Materials as Lewis Acid Catalysts

Zinc(II) ions are known to function as effective Lewis acids in numerous chemical transformations. google.comdtu.dk A Lewis acid is a chemical species that can accept a pair of electrons. In catalysis, Lewis acids activate substrates by withdrawing electron density, thereby facilitating nucleophilic attack or other bond-forming and bond-breaking processes. The zinc ion in zinc maleate can serve as a Lewis acidic site. While specific studies detailing the Lewis acid catalytic activity of zinc maleate are not abundant, the principles of zinc-based catalysis suggest its potential in reactions such as aldol additions, Michael additions, and Friedel-Crafts reactions. dtu.dk The maleate ligand itself can influence the catalytic activity by modifying the electronic environment of the zinc center and participating in substrate coordination.

Application in Heterogeneous Catalysis (e.g., hydrogenation reactions, syngas conversion)

Zinc-based materials are crucial components in heterogeneous catalysts for important industrial processes, including hydrogenation and syngas conversion.

Hydrogenation Reactions: Zinc-based catalysts have been investigated for the selective hydrogenation of various functional groups. For instance, zinc-containing catalysts are used in the hydrogenation of alkynes to alkenes. nih.govacs.org The addition of zinc to other metal catalysts, such as nickel, has been shown to reduce the formation of oligomeric byproducts during the semi-hydrogenation of acetylene, thus improving the selectivity towards ethylene. mpg.de While direct application of zinc maleate as a heterogeneous hydrogenation catalyst is not extensively documented, its thermal decomposition to form zinc oxide (ZnO) nanoparticles provides a route to catalytically active materials. ZnO itself can act as a catalyst or a support for other active metals in hydrogenation processes.

Design of Hybrid Catalytic Systems Incorporating Zinc Maleate

Hybrid catalytic systems combine different catalytic functionalities within a single material to achieve enhanced performance in multi-step reactions. Zinc maleate can be incorporated into hybrid catalysts in several ways. For instance, it can be used to synthesize zinc-based metal-organic frameworks (MOFs), which are porous crystalline materials with potential applications in catalysis. researchgate.net Additionally, zinc-containing hybrid materials, such as zinc phosphate-polyoxometalate hybrids, have been developed and studied for their catalytic activities. ulisboa.pt The design of such hybrid systems allows for the tuning of Lewis acidity, porosity, and active site distribution, which can lead to improved catalytic efficiency and selectivity.

Precursors for Functional Zinc Oxide Materials

Zinc oxide (ZnO) is a wide-bandgap semiconductor with a diverse range of applications in electronics, optoelectronics, and photocatalysis. The properties of ZnO are highly dependent on its morphology, crystal size, and defect structure, which can be controlled by the choice of precursor and the synthesis conditions. Zinc maleate is a promising precursor for the controlled synthesis of ZnO.

Controlled Synthesis of Nanocrystalline Zinc Oxide (ZnO) from Zinc Maleate Precursors

The synthesis of nanocrystalline ZnO often involves the thermal decomposition of a zinc-containing precursor. Various zinc salts, including zinc acetate (B1210297), zinc nitrate, and zinc carbonate, have been extensively studied as precursors for ZnO nanoparticles. mdpi.comacs.orgacs.org The general principle involves the decomposition of the precursor at elevated temperatures to yield ZnO.

While specific literature on zinc maleate as a precursor is limited, its behavior can be inferred from studies on similar zinc carboxylates like zinc acetate. The thermal decomposition of zinc maleate would proceed through the breakdown of the maleate anion, leading to the formation of ZnO. The synthesis parameters, such as temperature, heating rate, and atmosphere, would play a crucial role in controlling the size and crystallinity of the resulting ZnO nanoparticles. The use of a single-source precursor like zinc maleate can offer advantages in terms of homogeneity and control over the stoichiometry of the final product. researchgate.net

The table below, based on data from the synthesis of ZnO from zinc acetate, illustrates how synthesis parameters can influence the properties of the resulting ZnO nanoparticles. A similar trend would be expected for zinc maleate.

| Synthesis Parameter | Effect on ZnO Properties |

| Precursor Concentration | Can influence the size and morphology of the nanoparticles. semi.ac.cn |

| pH of Synthesis | Affects the nucleation and growth rate, thereby controlling particle size. semi.ac.cn |

| Calcination Temperature | Higher temperatures generally lead to larger crystallite sizes and improved crystallinity. rsc.orgmdpi.com |

| Solvent | The choice of solvent can impact the morphology of the final ZnO product. |

Impact of Precursor Thermal Decomposition Pathways on Resulting ZnO Morphology and Properties

The thermal decomposition pathway of the precursor has a profound impact on the morphology and properties of the final ZnO material. The decomposition of zinc carboxylates, such as zinc acetate, typically involves the release of organic byproducts, leaving behind ZnO. mdpi.com The nature of these byproducts and the temperature at which they are released can influence the porosity and surface area of the resulting ZnO.

For zinc maleate, the decomposition would involve the breakdown of the butenedioic acid moiety. This process can lead to the formation of various gaseous products, creating a porous structure in the final ZnO material. The specific morphology of the ZnO, whether it be nanoparticles, nanorods, or other structures, is highly dependent on the nucleation and growth mechanism during the decomposition process. The choice of precursor has been shown to significantly affect the final morphology of ZnO. For example, different zinc precursors can lead to spherical nanoparticles, nanorods, or flower-like structures under similar synthesis conditions.

The following table summarizes the influence of different zinc precursors on the morphology of the resulting ZnO, providing an indication of the potential outcomes when using zinc maleate.

| Zinc Precursor | Resulting ZnO Morphology |

| Zinc Acetate | Can yield spherical nanoparticles or nanorods depending on conditions. |

| Zinc Nitrate | Often results in rod-like or irregular polycrystalline structures. |

| Zinc Chloride | Can lead to the formation of hexagonal nanostructures. |

| Zinc Carbonate | Thermal decomposition typically produces porous, skeletal ZnO structures. acs.org |

By carefully controlling the thermal decomposition of zinc maleate, it is possible to tailor the morphology and properties of the resulting ZnO for specific applications in catalysis, electronics, and materials science.

Polymer Additives and Chemical Stabilization Mechanisms

Zinc maleate is recognized for its role as an effective thermal stabilizer, particularly for halogen-containing polymers such as poly(vinyl chloride) (PVC). Its function is critical during the high-temperature processing of these materials, preventing degradation that compromises the final product's integrity and appearance.

The thermal degradation of PVC is an autocatalytic process initiated at unstable sites in the polymer chain, primarily allylic chlorine atoms. This leads to the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. The subsequent formation of conjugated double bonds (polyenes) results in severe discoloration, making the material yellow, orange, red, and eventually black. mdpi.com

Zinc maleate, like other zinc carboxylates, intervenes in this degradation cascade through several chemical mechanisms. The primary stabilization action involves the substitution of labile chlorine atoms on the PVC backbone with the more thermally stable maleate group. acs.orgmdpi.comresearchgate.net This reaction effectively neutralizes the primary initiation sites for dehydrochlorination.

The reaction can be represented as: PVC-Cl + Zn(OOC-CH=CH-COO) → PVC-(OOC-CH=CH-COO)-Zn⁺ + Cl⁻

This substitution prevents the "unzipping" chain reaction that produces long polyene sequences. nih.gov Zinc carboxylates are particularly effective at providing good early color stability for PVC during processing. researchgate.net However, a byproduct of this reaction is zinc chloride (ZnCl₂), a strong Lewis acid that can catalytically accelerate further degradation, leading to a rapid, catastrophic blackening of the polymer known as "zinc burning". mdpi.comresearchgate.net To counteract this, zinc maleate is almost always used in synergistic combination with other stabilizers, such as calcium stearate (B1226849). The calcium co-stabilizer works by reacting with the generated ZnCl₂ to regenerate the zinc carboxylate and form calcium chloride (CaCl₂), which is a less detrimental species. mdpi.comresearchgate.net

The role of zinc maleate extends to two critical functions: scavenging halogens (in the form of HCl) and directly inhibiting the formation of color-inducing conjugated double bonds.

Halogen Scavenging: The maleate anion can directly absorb the HCl gas released during PVC degradation. mdpi.comacs.orgmdpi.com This acid scavenging is crucial because HCl has an autocatalytic effect, promoting further degradation of the polymer. By neutralizing HCl, zinc maleate helps to break this cycle.

Inhibition of Conjugated Double Bond Formation: The primary mechanism for inhibiting polyene formation is the substitution of the unstable allylic chlorine atoms, as described previously. acs.orgnih.gov By replacing these weak points, zinc maleate terminates the growth of the polyene sequences that are the chromophores responsible for color. acs.orgnih.gov Furthermore, it has been proposed that the double bond within the maleate moiety itself can participate in Diels-Alder reactions with the conjugated double bonds formed on the PVC chain. mdpi.com This secondary reaction would disrupt the conjugation, further contributing to color stability. mdpi.com The effectiveness of zinc maleate in preventing discoloration is a key performance indicator of its stabilizing capability. acs.org

Optoelectronic and Photonic Applications

Beyond polymer stabilization, the crystalline form of zinc maleate has been investigated for its potential in advanced optical technologies due to its nonlinear optical (NLO) properties.

Nonlinear optical (NLO) phenomena occur when a material's optical properties, such as its refractive index, change with the intensity of incident light. mdpi.com A key NLO process is second-harmonic generation (SHG), where a material converts two photons of a specific frequency into a single new photon with twice the energy and frequency. This effect is the basis for frequency-doubling lasers, for instance, converting infrared light into visible green light.

A prerequisite for a material to exhibit second-order NLO effects like SHG is that its crystal structure must be non-centrosymmetric, meaning it lacks a center of inversion. Research on single crystals of zinc hydrogen maleate dihydrate (ZHMD) has confirmed its NLO nature. Studies utilizing the Z-scan technique have been employed to investigate the third-order nonlinear response of ZHMD, determining parameters such as the nonlinear absorption coefficient and refractive index. The first-order hyperpolarizability values calculated for ZHMD further establish its potential as an NLO material.

The NLO properties of zinc maleate are intrinsically linked to its crystal structure. The single crystal of zinc hydrogen maleate dihydrate (ZHMD) crystallizes in a triclinic system with the non-centrosymmetric space group P1. This lack of inversion symmetry is the fundamental structural requirement that allows for the observation of SHG.

Below is a table summarizing the crystallographic data for Zinc Hydrogen Maleate Dihydrate (ZHMD), which underpins its NLO properties.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₀O₁₀Zn |

| Formula Weight | 367.56 |

| Crystal System | Triclinic |

| Space Group | P1 (non-centrosymmetric) |

| a (Å) | 5.2153(2) |

| b (Å) | 7.3036(2) |

| c (Å) | 9.1413(3) |

| α (°) | 108.7240(10) |

| β (°) | 104.6410(10) |

| γ (°) | 94.7550(10) |

| Volume (ų) | 317.555(18) |

Table 1: Crystallographic Data for Zinc Hydrogen Maleate Dihydrate (ZHMD).

Development of Chemosensors (if sensing mechanism is purely chemical/structural)

The broader class of zinc(II) carboxylate-based coordination polymers, to which zinc maleate belongs, has shown significant promise in the development of chemical sensors. mdpi.com These materials are often designed as luminescent sensors, where the presence of a target analyte causes a measurable change, such as enhancement or quenching, in their fluorescence. mdpi.com

The sensing mechanism is purely chemical and structural, relying on electronic interactions between the sensor and the analyte. Luminescence in these zinc-based frameworks typically originates from the organic ligands. mdpi.com When an analyte is introduced, it can interact with the framework, leading to processes like ligand-to-metal charge transfer (LMCT) or competitive energy absorption, which alters the emission spectrum. mdpi.commdpi.com For example, various zinc carboxylate coordination polymers have been developed as highly sensitive and selective fluorescent probes for detecting metal ions like Fe(III) or nitroaromatic compounds, which are components of explosives. acs.org

While the principles are well-established for complex zinc carboxylate metal-organic frameworks (MOFs), specific research focusing on the simpler, non-polymeric zinc maleate compound as a primary chemosensor for external analytes is not extensively documented in the current literature. However, its inclusion in the wider family of zinc carboxylates suggests a foundational potential for such applications, likely as a building block in more complex sensor designs.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes for Zinc Maleate (B1232345) and its Derivatives

The conventional synthesis of zinc maleate typically involves the reaction of a soluble zinc salt, like zinc sulfate (B86663), with a sodium maleate solution in an aqueous medium. ijsrst.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. Green chemistry principles, such as the use of ultrasound or microwave-assisted synthesis, could offer pathways to reduced reaction times, lower energy consumption, and improved yields. For instance, the use of zinc acetate (B1210297) as a catalyst in ultrasound-irradiated synthesis for other organic compounds highlights a potential green route worth exploring for zinc maleate. rsc.org

Furthermore, the synthesis of new zinc maleate derivatives represents a significant area of future work. This can be achieved by incorporating additional ligands into the synthesis process to create mixed-ligand coordination compounds. researchgate.nettandfonline.com Research into the synthesis of related zinc carboxylates, such as zinc orotate (B1227488) and zinc mannitol, indicates that modifying the carboxylate component can yield materials with enhanced properties, a strategy that could be applied to maleate derivatives. mdpi.com The exploration of different precursors and solvent systems, including non-aqueous or ionothermal synthesis methods, may also lead to novel phases and morphologies with unique characteristics. researchgate.net

Rational Design and Synthesis of New Coordination Architectures and Extended Frameworks

The rational design and synthesis of coordination polymers and metal-organic frameworks (MOFs) from zinc maleate is a field ripe with opportunity. The stereochemistry of the maleate ligand, with its cis-configuration, tends to result in more compact and discrete coordination topologies compared to its trans-isomer, fumarate (B1241708), which often forms more extended structures. researchgate.net This inherent structural preference presents a design challenge and an opportunity for crystal engineering.

A key area for future investigation is the controlled synthesis of extended frameworks by overcoming the chelating tendency of the maleate ligand. This can be achieved through the strategic use of ancillary "pillar" ligands, such as long-chain di-imines, which can bridge zinc maleate units to form 1D, 2D, or 3D architectures. researchgate.netpsu.edu Research has shown that the choice of these ancillary ligands can have a profound effect on the final structure. researchgate.netresearchgate.net

An exciting and unpredictable route to novel architectures involves the in situ isomerization of maleate to fumarate during the reaction. researchgate.net In some syntheses, the presence of specific ligands has been observed to catalyze this cis-trans isomerization, leading to the formation of fumarate-bridged polymers instead of the expected maleate structures. researchgate.netacs.org A deeper understanding and control of this phenomenon could become a powerful tool for designing complex, interpenetrated, or porous frameworks with tailored properties. researchgate.net

| Compound Name | Ancillary Ligand | Carboxylate Isomer | Resulting Architecture | Reference |

|---|---|---|---|---|

| {[Zn2(maleate)2(dpa)2]·5H2O}n | 4,4′-dipyridylamine (dpa) | Maleate (cis) | 2D (4,4)-grid like layers | researchgate.net |

| [Zn(fumarate)(bpmp)(H2O)2]n | bis(4-pyridylmethyl)piperazine (bpmp) | Fumarate (trans, via in situ isomerization) | 3D interpenetrated (4,4)-grid | researchgate.net |

| [Zn(fumarate)(4,4'-bipyridine)] | 4,4'-bipyridine (B149096) | Fumarate (trans) | 3D porous framework | researchgate.net |

Advanced Mechanistic Studies of Reaction Pathways and Thermal Transformations

The thermal decomposition of zinc maleate is a subject of interest due to its potential for producing technologically important materials like zinc oxide (ZnO). ijsrst.com Studies using thermogravimetry (TGA) and differential thermal analysis (DTA) have established a general decomposition pathway for zinc maleate dihydrate, which typically involves an initial dehydration step followed by the decomposition of the anhydrous maleate to form ZnO as the final product. ijsrst.comresearchgate.net

Future research should focus on more advanced mechanistic studies to gain a deeper understanding of these transformations. Techniques such as Evolved Gas Analysis-Mass Spectrometry (EGA-MS), which has been used to study the decomposition of zinc acetate, could precisely identify the gaseous species released at each stage of zinc maleate's thermal decomposition. core.ac.uk This would provide critical insights into the reaction kinetics and pathways.